Home > Products > Screening Compounds P144964 > dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3666357
CAS Number:
Molecular Formula: C22H19FN2O6
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Possible Method: A plausible synthetic route could involve a Hantzsch pyridine synthesis. This multicomponent reaction typically uses an aldehyde, a β-ketoester, and an ammonia source.
    • Another possibility is the use of methyl 3-aminocrotonate instead of ammonium acetate in the Hantzsch reaction. []
Molecular Structure Analysis
  • Conformation: The dihydropyridine ring might adopt a flattened boat conformation, which is common for this class of compounds. []

Nifedipine

  • Compound Description: Nifedipine is a well-known calcium channel blocker widely used in treating hypertension and angina. It belongs to the dihydropyridine class of drugs. []
  • Relevance: Nifedipine serves as a crucial structural and pharmacological reference point for many compounds discussed in the papers. It shares the core 1,4-dihydropyridine ring structure with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research often compares the potency and activity of novel compounds to nifedipine, highlighting the structure-activity relationships within this class. [, ]

Nitrendipine

  • Compound Description: Nitrendipine, another dihydropyridine calcium channel blocker, is known for its antihypertensive activity. []
  • Relevance: Structurally, nitrendipine closely resembles dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, differing primarily in the substitution pattern on the phenyl ring at the 4-position of the dihydropyridine core. This similarity highlights the significance of substituent modifications in influencing the pharmacological properties of these compounds. []

Nicardipine

  • Compound Description: Nicardipine, a dihydropyridine derivative, acts as a calcium channel antagonist and is used clinically as an antihypertensive agent. It exhibits a strong, long-lasting, and slow-onset antihypertensive activity, particularly upon oral administration. [, , ]
  • Relevance: The papers frequently compare the pharmacological profile of nicardipine with other dihydropyridines, including those structurally similar to dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This comparison helps elucidate the structure-activity relationships within this class and identify compounds with improved therapeutic properties. [, , , , , , ]

Nimodipine

  • Compound Description: Nimodipine, a dihydropyridine calcium channel blocker, exhibits selectivity for cerebral blood vessels, making it valuable in treating neurological conditions like subarachnoid hemorrhage. []
  • Relevance: While not explicitly comparing structures, the research uses nimodipine as a pharmacological reference point for assessing the antihypertensive and calcium channel blocking activity of compounds structurally related to dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, ]

(S)-(+)-Manidipine

  • Compound Description: (S)-(+)-Manidipine is the pharmacologically active enantiomer of manidipine, a dihydropyridine calcium channel blocker with antihypertensive properties. It demonstrates significantly higher potency compared to its (R)-(-) enantiomer. []
  • Relevance: The study of (S)-(+)-Manidipine highlights the importance of stereochemistry in determining the biological activity of compounds like dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Understanding the stereochemical preferences for binding and activity can guide the design of more potent and selective calcium channel antagonists. []

(4S)-(+)-2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride

  • Compound Description: This compound, similar to (S)-(+)-Manidipine, emphasizes the role of stereochemistry in calcium channel antagonist activity. It demonstrates superior antihypertensive effects compared to its enantiomer. []
  • Relevance: The identification of the (4S)-(+)-enantiomer as the more active form within this series provides valuable information for understanding the stereochemical requirements for optimal activity at the target site. This knowledge can be extrapolated to the design and development of novel compounds, such as dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, with enhanced potency and selectivity. []

Lercanidipine

  • Compound Description: Lercanidipine is a dihydropyridine calcium channel blocker known for its long-lasting antihypertensive effects. []
  • Relevance: The research paper focuses on developing an efficient industrial process for synthesizing optically pure lercanidipine, highlighting the importance of stereochemical purity in drug development. This focus emphasizes the need to consider stereochemistry when synthesizing and evaluating related compounds like dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, as different stereoisomers may exhibit varying potencies and pharmacological profiles. []

Methyl Pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

  • Compound Description: MN9202 is a dihydropyridine derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury. It has also shown protective effects against cerebral ischemia. [, ]
  • Relevance: While not explicitly compared structurally, MN9202 shares the core dihydropyridine scaffold with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. This shared structure suggests potential for exploring the therapeutic potential of dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in similar preclinical models of ischemia-reperfusion injury. [, ]

(+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl Methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Dihydrochloride (NKY-722)

  • Compound Description: NKY-722 represents a novel water-soluble dihydropyridine calcium antagonist with potent, slow-onset, and long-lasting antihypertensive activity. Its mechanism of action involves vasodilation primarily attributed to its calcium channel blocking properties. [, , ]
  • Relevance: NKY-722 shares the dihydropyridine core structure with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research highlights the impact of structural modifications on the pharmacokinetic and pharmacodynamic properties of dihydropyridines, providing insights for designing analogs of dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate with improved water solubility and a favorable duration of action. [, , ]

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

  • Compound Description: FRC-8411 is a novel dihydropyridine derivative exhibiting potent and long-lasting antihypertensive effects. It demonstrates gradual onset of action and exists in two polymorphic forms (Form I and Form II) with different pharmacological profiles upon oral administration. [, ]
  • Relevance: FRC-8411 shares the dihydropyridine core with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research underscores the influence of even subtle structural modifications, such as different ester side chains, on the pharmacokinetic and pharmacodynamic properties of dihydropyridines. This knowledge is valuable when considering modifications to the dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate structure to optimize its therapeutic profile. [, ]

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653 is another dihydropyridine derivative exhibiting calcium channel antagonist activity. Its vasorelaxing effects develop slowly but are long-lasting, making it a potential candidate for sustained antihypertensive therapy. []
  • Relevance: FRC-8653 shares the core dihydropyridine structure with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, emphasizing the versatility of this scaffold for designing calcium channel antagonists with varying pharmacokinetic and pharmacodynamic profiles. Understanding the structure-activity relationships within this class can guide the optimization of dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate for desired therapeutic applications. []
  • Compound Description: CV-159 is a new dihydropyridine calcium antagonist investigated for its effects on cardiohemodynamics and energy metabolism in ischemic myocardium. It produces a long-lasting increase in coronary flow with minimal negative inotropic and chronotropic effects. []
  • Relevance: Although not directly compared structurally, CV-159, like dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium channel antagonists. Its pharmacological profile, particularly its effects on coronary flow and myocardial energy metabolism, suggests potential therapeutic applications for related dihydropyridines, including dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, in cardiovascular diseases. []
  • Compound Description: KW-3049 represents a novel calcium antagonist demonstrating a marked antihypertensive effect in preclinical models. Its ability to suppress blood pressure rise and potentially mitigate cardiac hypertrophy suggests its clinical usefulness in managing hypertension. []
  • Relevance: While not explicitly compared structurally, KW-3049, like dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the dihydropyridine class of calcium antagonists. Exploring the structure-activity relationships within this class, by comparing KW-3049 with dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, could reveal structural features critical for optimizing antihypertensive efficacy and minimizing potential side effects. []

Properties

Product Name

dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-fluorophenyl)-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C22H19FN2O6

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C22H19FN2O6/c1-13-4-5-14(10-19(13)25(28)29)20-17(21(26)30-2)11-24(12-18(20)22(27)31-3)16-8-6-15(23)7-9-16/h4-12,20H,1-3H3

InChI Key

ONEDKGQMIBVLGB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C3=CC=C(C=C3)F)C(=O)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.